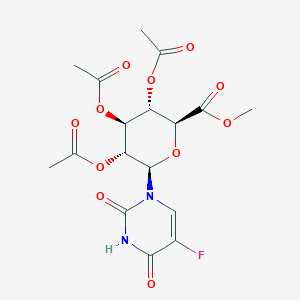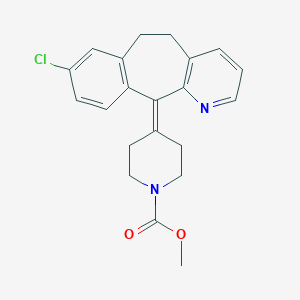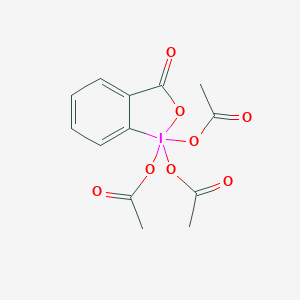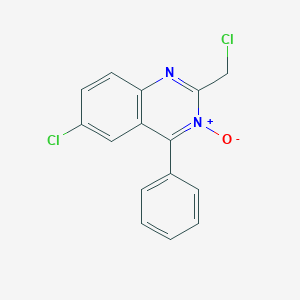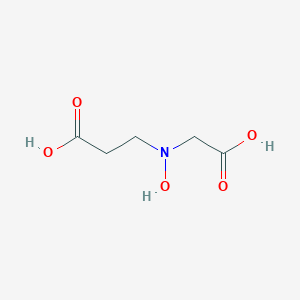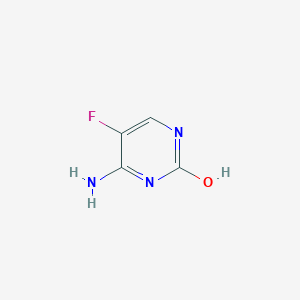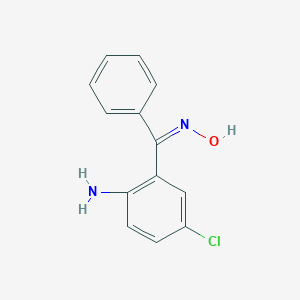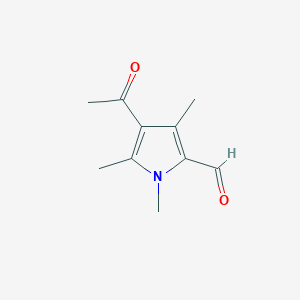
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde (ATPCA) is a synthetic compound that has gained attention in scientific research due to its unique properties. ATPCA is a yellowish crystalline solid that has a characteristic odor and is soluble in organic solvents. This compound is widely used in the field of organic chemistry and biochemistry due to its various applications.
Mécanisme D'action
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have a unique mechanism of action, which involves the inhibition of acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes. Inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects on the body.
Effets Biochimiques Et Physiologiques
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have various biochemical and physiological effects on the body. Studies have shown that 3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties, which can have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has several advantages and limitations for lab experiments. One of the significant advantages is its high purity and yield, which makes it an ideal starting material for the synthesis of various organic compounds. However, one of the limitations is its cost, which can be a significant factor in large-scale experiments.
Orientations Futures
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has several potential future directions in scientific research. One of the significant directions is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of compounds with potential therapeutic applications. Another potential direction is in the field of neuroscience, where it can be used to study the effects of acetylcholine on the brain. Overall, 3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has several potential applications in scientific research, and further studies are needed to explore its full potential.
Méthodes De Synthèse
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can be synthesized by various methods, including the reaction of 2,4-pentanedione with 2,3-dimethyl-1,3-butadiene in the presence of an acid catalyst. Another method involves the reaction of 2,4-pentanedione with 2-methyl-1,3-butadiene in the presence of a base catalyst. These methods yield 3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde with high purity and yield.
Applications De Recherche Scientifique
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been used in various scientific research studies due to its unique properties. One of the significant applications of 3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is in the field of organic chemistry, where it is used as a building block for the synthesis of various organic compounds. It is also used as a starting material for the synthesis of pyrrole-based compounds, which have potential applications in medicinal chemistry.
Propriétés
Numéro CAS |
136558-78-6 |
|---|---|
Nom du produit |
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
4-acetyl-1,3,5-trimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-6-9(5-12)11(4)7(2)10(6)8(3)13/h5H,1-4H3 |
Clé InChI |
ULXAFGPWMJREJR-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C(=O)C)C)C)C=O |
SMILES canonique |
CC1=C(N(C(=C1C(=O)C)C)C)C=O |
Synonymes |
1H-Pyrrole-2-carboxaldehyde,4-acetyl-1,3,5-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)
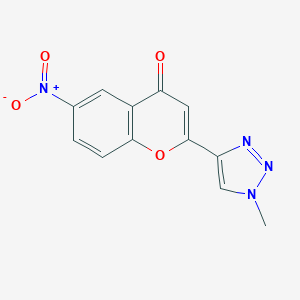
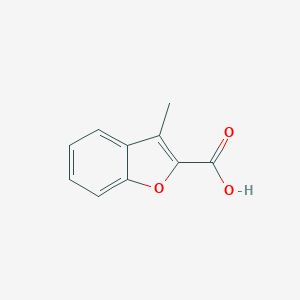
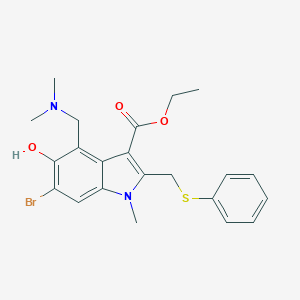
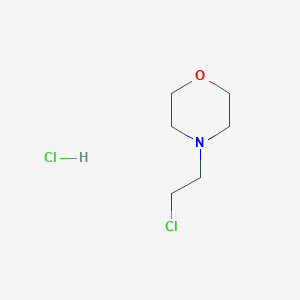
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
